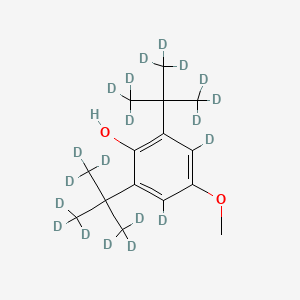

Dibutylated Hydroxyanisole-d20

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

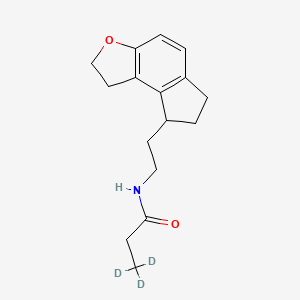

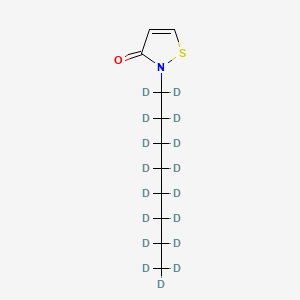

Dibutylated Hydroxyanisole-d20, also known by its CAS Number 1219799-34-4, is a neat product with a molecular formula of C15 2H20 H4 O2 and a molecular weight of 256.47 . It is a stable isotope labelled product that is extensively used as an antioxidant in food and beverages .

Molecular Structure Analysis

The molecular formula of Dibutylated Hydroxyanisole-d20 is C15 2H20 H4 O2 . This indicates that it contains 15 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms. The exact structure would need to be determined through further analysis.Applications De Recherche Scientifique

Antioxidant Mechanisms and Applications

BHA is a synthetic antioxidant employed in the food industry to enhance the shelf life of various products by preventing oxidative damage. The compound's physical and chemical characteristics enable it to function effectively as a food preservative, highlighting its primary application in scientific research. Research delves into the toxicological profile of BHA, investigating its metabolism in humans and animals, with a special emphasis on its carcinogenicity potential in rodent models. Despite evidence of carcinogenicity, there's no substantial indication of genotoxic effects, positioning BHA as an epigenetic carcinogen with risk assessments based on non-stochastic principles. This review proposes hypotheses on the mechanisms underlying BHA's carcinogenicity, suggesting a pivotal role for reactive oxygen species, particularly hydroxyl radicals, in tumor formation within the rodent forestomach (Verhagen, Schilderman, & Kleinjans, 1991).

Toxicological Assessment and Safety

Further investigations into BHA, alongside Butylated Hydroxytoluene (BHT), another antioxidant food additive, have been conducted to assess their safety. Extensive studies focusing on their potential toxicities conclude that both BHA and BHT pose no significant cancer hazard to humans. In contrast, they may have anticarcinogenic properties at current levels of use in food additives, offering a perspective on the broader implications of these compounds in dietary contexts (Williams, Iatropoulos, & Whysner, 1999).

Comparative Analysis and Health Perspectives

Mécanisme D'action

Target of Action

Dibutylated Hydroxyanisole-d20, similar to its parent compound Butylated Hydroxyanisole (BHA), is primarily an antioxidant . Its main targets are reactive oxygen species (ROS) and free radicals that can cause oxidative damage to cells .

Mode of Action

The compound works by donating a hydrogen atom to free radicals, neutralizing them and preventing them from causing further damage . This action helps to maintain the integrity of cells and prevents the oxidative degradation of lipids within the cell membrane .

Biochemical Pathways

The primary biochemical pathway affected by Dibutylated Hydroxyanisole-d20 is the oxidative stress pathway. By neutralizing free radicals, the compound helps to reduce oxidative stress, which can lead to cell damage and death if left unchecked .

Pharmacokinetics

It is metabolized in the liver and excreted in the urine .

Result of Action

The primary result of Dibutylated Hydroxyanisole-d20’s action is the reduction of oxidative stress within cells. This can help to prevent cell damage and death, and maintain the integrity of cellular structures .

Action Environment

The efficacy and stability of Dibutylated Hydroxyanisole-d20 can be influenced by various environmental factors. For example, the presence of other antioxidants can enhance its effectiveness, while exposure to light or heat may reduce its stability .

Propriétés

IUPAC Name |

3,5-dideuterio-2,6-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-4-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-14(2,3)11-8-10(17-7)9-12(13(11)16)15(4,5)6/h8-9,16H,1-7H3/i1D3,2D3,3D3,4D3,5D3,6D3,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUKQUGVTITNSY-GPSKCXNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC)[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid](/img/structure/B562908.png)

![tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate](/img/structure/B562909.png)

![2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide](/img/structure/B562919.png)